molecular formula C18H19N3O3S B11584307 3-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide

3-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide

Cat. No.: B11584307
M. Wt: 357.4 g/mol
InChI Key: AQZMQEUUAOAVHM-CPNJWEJPSA-N
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Description

4-Butoxybenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone is a complex organic compound that combines the structural elements of butoxybenzaldehyde and benzisothiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxybenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone typically involves the condensation reaction between 4-butoxybenzaldehyde and 1,1-dioxo-1H-1,2-benzisothiazol-3-ylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of solvents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Butoxybenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.

    Reduction: The hydrazone linkage can be reduced to form hydrazines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of 4-butoxybenzoic acid.

    Reduction: Formation of 4-butoxybenzylhydrazine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Butoxybenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-butoxybenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone involves its interaction with specific molecular targets. The benzisothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxybenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone
  • 4-Fluorobenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone
  • 4-Nitrobenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone

Uniqueness

4-Butoxybenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

N-[(E)-(4-butoxyphenyl)methylideneamino]-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C18H19N3O3S/c1-2-3-12-24-15-10-8-14(9-11-15)13-19-20-18-16-6-4-5-7-17(16)25(22,23)21-18/h4-11,13H,2-3,12H2,1H3,(H,20,21)/b19-13+

InChI Key

AQZMQEUUAOAVHM-CPNJWEJPSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC2=NS(=O)(=O)C3=CC=CC=C32

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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